



(S)-TCO-PEG3-amine for oligonucleotide labeling protocols

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Compound of Interest		
Compound Name:	(S)-TCO-PEG3-amine	
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An in-depth guide to the application of **(S)-TCO-PEG3-amine** for the labeling of oligonucleotides, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the principles, protocols, and applications of this powerful bioorthogonal labeling technique.

Application Notes

(S)-TCO-PEG3-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. It consists of a highly reactive trans-cyclooctene (TCO) group, a flexible hydrophilic polyethylene glycol (PEG3) spacer, and a primary amine group. The amine functionality allows for its covalent attachment to oligonucleotides that have been modified to contain a reactive carboxyl group or, more commonly, it serves as a building block for creating amine-reactive reagents like NHS esters.

The core utility of incorporating a TCO moiety onto an oligonucleotide lies in its ability to participate in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner.[1][2][3] This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently within complex biological environments without interfering with native cellular processes.[1][2]

Key Applications of TCO-Labeled Oligonucleotides:

 Molecular Imaging: TCO-labeled oligonucleotides can be reacted with tetrazinefunctionalized fluorophores or PET imaging agents for real-time tracking and visualization of



oligonucleotide distribution in cells and living organisms.[1][3][4]

- Targeted Drug Delivery: By conjugating TCO-modified oligonucleotides to tetrazine-containing drug molecules, therapeutic agents can be precisely delivered to target tissues or cells.[1]
- Pretargeted Therapy and Diagnosis: In this strategy, a TCO-labeled oligonucleotide is first
 administered to localize at a specific target. Subsequently, a smaller, rapidly clearing
 tetrazine-labeled therapeutic or imaging agent is introduced, which then "clicks" onto the prelocalized oligonucleotide, enhancing target-to-background signal and reducing off-target
 effects.[3]
- Bioconjugation and Assay Development: The TCO-tetrazine ligation is instrumental in constructing complex biomolecular structures and developing sensitive diagnostic assays.

Quantitative Data Summary

The following tables provide key data for the components and processes involved in oligonucleotide labeling with **(S)-TCO-PEG3-amine**.

Table 1: Properties of (S)-TCO-PEG3-amine

Value	Source
C ₁₇ H ₃₂ N ₂ O ₅	[2]
344.23 g/mol	[2]
>95%	[2][5]
Colorless oil	[2]
DMSO, DMF, DCM, THF, Acetonitrile	[2][5]
-20°C, protect from light, desiccate	[2][5]
	C ₁₇ H ₃₂ N ₂ O ₅ 344.23 g/mol >95% Colorless oil DMSO, DMF, DCM, THF, Acetonitrile -20°C, protect from light,



| Key Reactivity | Primary amine reacts with activated esters (e.g., NHS esters); TCO group reacts with tetrazines.[2][5] |

Table 2: Comparison of Purification Methods for Labeled Oligonucleotides

Purification Method	Principle	Purity	Yield	Recommended For
Ethanol Precipitation	Differential solubility	Low to Moderate	High	Removal of bulk unincorporate d labels for non-sensitive applications like hybridization probes.[6]
Size-Exclusion Chromatography (SEC) / Gel Filtration	Separation by size	Moderate to High	Moderate	Removal of unincorporated small molecules (labels, salts).[7]
Reverse-Phase HPLC (RP- HPLC)	Separation by hydrophobicity	High	Moderate	High-purity applications; effective for removing unconjugated dye and separating full- length oligos from failure sequences. Typically used for oligos <50 bases.[8]



| Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size and charge | Very High | Low | Applications requiring the highest purity, such as crystallography or therapeutic use. |

Experimental Protocols and Methodologies Protocol 1: Labeling of Amine-Modified Oligonucleotides with TCO-PEG3-NHS Ester

This protocol describes the most common method for labeling oligonucleotides, which involves reacting an amine-modified oligonucleotide with a pre-activated N-hydroxysuccinimide (NHS) ester of TCO-PEG3.

Materials:

- 5'- or 3'-Amine-modified oligonucleotide
- TCO-PEG3-NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Nuclease-free water

Procedure:

- Oligonucleotide Preparation: To prevent interference, ensure the amine-modified oligonucleotide is free from ammonium salts or amine-containing buffers like Tris.[9] Dissolve the oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.
- TCO-PEG3-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS
 ester to the oligonucleotide solution.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle shaking and protected from light.



 Purification: Proceed immediately to Protocol 2 to purify the TCO-labeled oligonucleotide from the excess, unreacted TCO reagent and byproducts.

Protocol 2: Purification of TCO-Labeled Oligonucleotide

Purification is critical to remove unreacted TCO linker, which could interfere with downstream applications. RP-HPLC is recommended for high purity.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: Use a C18 reverse-phase column suitable for oligonucleotide purification.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) to elute the oligonucleotide.
- Detection: Monitor the elution profile at 260 nm. The TCO-labeled oligonucleotide will typically have a longer retention time than the unlabeled, amine-modified starting material due to the hydrophobicity of the TCO group.
- Fraction Collection: Collect the peak corresponding to the TCO-labeled oligonucleotide.
- Post-Purification: Lyophilize the collected fraction to remove the solvents. Resuspend the purified TCO-labeled oligonucleotide in nuclease-free water or a suitable buffer for storage.

Protocol 3: Click Reaction of TCO-Oligonucleotide with a Tetrazine-Fluorophore

This protocol details the bioorthogonal reaction between the purified TCO-labeled oligonucleotide and a tetrazine-conjugated molecule, such as a fluorescent dye.

Materials:

Purified TCO-labeled oligonucleotide



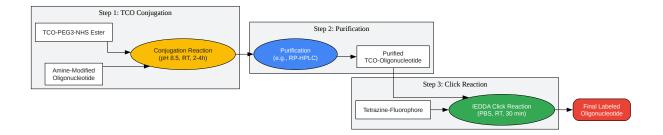
- Tetrazine-fluorophore conjugate
- Phosphate-buffered saline (PBS), pH 7.4
- Nuclease-free water

Procedure:

- Reagent Preparation: Dissolve the TCO-labeled oligonucleotide and the tetrazinefluorophore in PBS at equimolar concentrations (e.g., 10 μM).
- Click Reaction: Mix the two solutions. A 1.5- to 2-fold molar excess of the tetrazinefluorophore can be used to ensure complete consumption of the TCO-labeled oligonucleotide.
- Incubation: The reaction is typically very fast.[2] Incubate for 30-60 minutes at room temperature.
- Analysis (Optional): The success of the conjugation can be confirmed by various methods, such as:
 - Gel Electrophoresis (PAGE): The labeled oligonucleotide will exhibit a mobility shift compared to the unlabeled precursor.
 - HPLC: The product will have a different retention time.
 - Mass Spectrometry: To confirm the exact mass of the final conjugate.
- Final Purification (Optional): If necessary, remove the excess tetrazine-fluorophore using size-exclusion chromatography or ethanol precipitation.[6][7]

Visualizations





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Caption: Workflow for oligonucleotide labeling using TCO-PEG3-NHS ester.

Caption: The TCO and Tetrazine inverse electron-demand Diels-Alder reaction.

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